2-Bromo-3-chloro-N-hydroxybenZimidoyl chloride
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Overview
Description
2-Bromo-3-chloro-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of bromine, chlorine, and a hydroxyimino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2-bromo-3-chlorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-N-hydroxybenZimidoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The hydroxyimino group can be oxidized to a nitro group or reduced to an amine.
Coupling reactions: The compound can participate in coupling reactions with aryl halides or boronic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromo-3-chloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-N-hydroxybenZimidoyl chloride involves its ability to undergo nucleophilic substitution reactions, which can modify biological molecules or synthetic intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-chlorobenzaldehyde: A precursor in the synthesis of the target compound.
2-bromo-3-chlorobenzoic acid: Shares a similar aromatic structure with different functional groups.
N-hydroxybenzimidoyl chloride: Similar functional groups but lacks the bromine and chlorine substituents.
Properties
IUPAC Name |
(1Z)-2-bromo-3-chloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-6-4(7(10)11-12)2-1-3-5(6)9/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHYENHAYZYOOQ-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Br)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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